[4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride
CAS No.:
Cat. No.: VC13823451
Molecular Formula: C7H7BrClF3N2
Molecular Weight: 291.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7BrClF3N2 |
|---|---|
| Molecular Weight | 291.49 g/mol |
| IUPAC Name | [4-bromo-3-(trifluoromethyl)phenyl]hydrazine;hydrochloride |
| Standard InChI | InChI=1S/C7H6BrF3N2.ClH/c8-6-2-1-4(13-12)3-5(6)7(9,10)11;/h1-3,13H,12H2;1H |
| Standard InChI Key | UEMSPSZEJUOLMS-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1NN)C(F)(F)F)Br.Cl |
| Canonical SMILES | C1=CC(=C(C=C1NN)C(F)(F)F)Br.Cl |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound’s structure features a phenyl ring substituted at the 4-position with a bromine atom and at the 3-position with a trifluoromethyl (–CF₃) group. The hydrazine moiety (–NH–NH₂) is bonded to the aromatic ring, with the hydrochloride salt stabilizing the hydrazine group through protonation . This arrangement creates a sterically hindered and electron-deficient aromatic system, which influences its reactivity in condensation and cyclization reactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₆BrClF₃N₂ | |
| Molecular Weight | 291.49 g/mol | |
| CAS Number | 77992-51-9 | |
| Substituents | Br (4-position), –CF₃ (3-position) |
The bromine atom enhances electrophilic substitution potential, while the –CF₃ group contributes to electron-withdrawing effects, polarizing the aromatic ring and increasing solubility in polar aprotic solvents.
Physicochemical Characteristics
The compound is a crystalline solid at room temperature, with moderate solubility in water and high solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its melting point remains undocumented in open literature, but analogous hydrazine hydrochlorides typically melt between 150–250°C. The hydrochloride salt form improves stability, reducing oxidative degradation of the hydrazine group during storage.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of [4-bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride proceeds via a multi-step sequence:
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Bromination and Trifluoromethylation: A benzene derivative undergoes electrophilic bromination followed by trifluoromethylation using reagents like trifluoromethyl copper complexes or CF₃I under radical conditions.
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Hydrazine Introduction: The substituted benzene is treated with hydrazine hydrate in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the phenylhydrazine intermediate.
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Hydrochloride Salt Formation: The hydrazine is protonated with hydrochloric acid, yielding the final hydrochloride salt .
Table 2: Comparative Synthesis Routes for Aromatic Hydrazines
Challenges in synthesis include controlling regioselectivity during bromination and minimizing side reactions from the highly reactive –CF₃ group. Purification often involves recrystallization from ethanol or acetonitrile.
Reactivity and Functionalization
Condensation Reactions
The hydrazine group (–NH–NH₂) readily undergoes condensation with carbonyl compounds (ketones, aldehydes) to form hydrazones. For example, reaction with acetophenone yields a hydrazone derivative, which can cyclize under acidic conditions to form indole or pyrazole heterocycles. The electron-withdrawing –CF₃ group accelerates such reactions by polarizing the hydrazine’s nitrogen lone pairs.
Cyclization and Heterocycle Formation
In the presence of transition metal catalysts (e.g., Pd/C), the compound participates in Buchwald–Hartwig amination, forming nitrogen-containing heterocycles like triazoles or tetrazines. These reactions are pivotal in medicinal chemistry for constructing bioactive scaffolds .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors and protease-activated receptor (PAR) antagonists. Its –CF₃ group is a common pharmacophore in drugs like celecoxib (a COX-2 inhibitor) .
Agrochemical Development
In agrochemistry, it is used to synthesize herbicides and fungicides. The –CF₃ group confers resistance to metabolic degradation, prolonging field efficacy .
Comparative Analysis with Analogous Hydrazines
Table 3: Structural and Functional Comparison
| Compound | Molecular Weight | Key Substituents | Primary Use |
|---|---|---|---|
| [4-Bromo-3-(trifluoromethyl)phenyl]hydrazine·HCl | 291.49 | Br, –CF₃ | Drug synthesis |
| [4-(Methylsulfonyl)phenyl]hydrazine | 186.23 | –SO₂CH₃ | Enzyme inhibition |
| [2-Fluoro-4-(trifluoromethyl)phenyl]hydrazine | 194.13 | F, –CF₃ | Antimicrobial agents |
The bromo-trifluoromethyl derivative’s higher molecular weight and dual electron-withdrawing groups make it more reactive in SNAr reactions compared to fluoro or sulfonyl analogs .
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